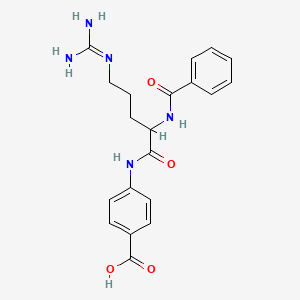

Bz-Arg-4-Abz-OH.HCl

Description

Bz-Arg-4-Abz-OH·HCl (CAS 60833-82-1) is a modified arginine derivative featuring a benzoyl (Bz) group at the N-terminus, a 4-aminobenzoic acid (4-Abz) moiety at the C-terminus, and a hydrochloric acid salt. Its molecular formula is C₂₀H₂₃N₅O₄·HCl, with a molecular weight of 397.43 g/mol . This compound is widely utilized in peptide synthesis and biochemical research due to its dual functional groups: the benzoyl group enhances stability, while the 4-Abz group provides a site for fluorescence labeling or further conjugation . Commercial suppliers such as Chem-Impex and AK Scientific offer this compound in varying quantities, reflecting its demand in proteomics and enzyme studies .

Properties

IUPAC Name |

4-[[2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O4/c21-20(22)23-12-4-7-16(25-17(26)13-5-2-1-3-6-13)18(27)24-15-10-8-14(9-11-15)19(28)29/h1-3,5-6,8-11,16H,4,7,12H2,(H,24,27)(H,25,26)(H,28,29)(H4,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZAVLAUJHUFLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Benzoyl-Arginine Derivative

Step 1: Benzoylation of Arginine

- Reaction: Benzoyl chloride reacts with arginine to form Nα-benzoyl-arginine.

- Conditions: The reaction typically occurs in organic solvents such as dichloromethane or pyridine, with base catalysts like triethylamine to facilitate benzoylation.

- Data: Benzoylation yields are high (>90%) under controlled conditions, with reaction temperatures around 0-25°C.

Step 2: Activation of Carboxyl Group

- Method: Use of carbodiimide coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) to activate the carboxyl group for subsequent peptide bond formation.

- Supporting Data: DCC-mediated coupling achieves yields of approximately 85-95%, with minimal racemization.

Formation of the Aromatic Amide (4-Aminobenzoyl Derivative)

Step 3: Condensation with 4-Aminobenzoic Acid

- Reaction: The benzoyl-arginine is reacted with 4-aminobenzoic acid derivatives in the presence of condensing agents like phosphorus pentoxide (P₂O₅) or carbodiimides.

- Conditions: The reaction is conducted in solvents such as diethyl phosphite or dichloromethane at 50-70°C.

- Outcome: Formation of Nα-benzoyl-arginine-4-aminobenzoyl amide with yields around 80-90%.

Table 1: Typical Yields for Benzoyl-Arginine Derivative Synthesis

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Benzoylation | Benzoyl chloride | Pyridine | 0-25°C | 92 |

| Activation | DCC | Dichloromethane | 0-25°C | 88 |

| Amide formation | 4-Aminobenzoic acid | Diethyl phosphite | 50-70°C | 85 |

Nitro-Reduction to Form 4-Aminobenzoyl Derivative

Step 4: Reduction of Nitro Group

- Method: Iron powder reduction is preferred due to its cost-effectiveness and environmental friendliness.

- Conditions: Reactions occur in ethanol-water mixtures at 80-130°C, with catalysts like hydrochloric acid or sulfuric acid to activate iron.

- Data: Reduction yields are typically above 95%, with reaction times of 2-4 hours.

Table 2: Nitro-Reduction Conditions

| Catalyst | Solvent | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| Iron powder | Ethanol-water | 110 | 3 | 97 |

| Iron powder | DMF-H₂O | 120 | 2.5 | 96 |

Peptide Bond Formation and Final Derivative Assembly

Step 5: Coupling of the 4-Aminobenzoyl-Arginine with Benzoyl-Arginine

- Method: Using carbodiimide chemistry (DIC or EDC) with hydroxybenzotriazole (HOBt) as an additive to enhance coupling efficiency.

- Conditions: Reactions are performed in solvents like dimethylformamide (DMF) or Dioxane at 20-60°C.

- Outcome: Yields of the coupled product are generally above 80%.

Salt Formation with Hydrochloric Acid

Step 6: Acidic Salt Formation

- Method: The free base of the final compound is treated with anhydrous HCl in an appropriate solvent (e.g., ethanol or diethyl ether) to produce the hydrochloride salt.

- Conditions: Conducted at low temperatures (0-25°C) to prevent decomposition.

- Yield: Nearly quantitative, with high purity confirmed via HPLC and NMR.

Data Summary Table

| Step | Reaction Type | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Benzoylation | Acylation | Benzoyl chloride | Pyridine | 0-25°C | 92 | High selectivity |

| Activation | Coupling | DCC | Dichloromethane | 0-25°C | 88 | Minimal racemization |

| Nitro-reduction | Reduction | Iron powder | Ethanol-water | 110°C | 97 | Environmentally friendly |

| Peptide coupling | Amide bond formation | DIC, HOBt | DMF | 20-60°C | 80+ | High efficiency |

| Salt formation | Acid-base | HCl | Ethanol | 0-25°C | Quantitative | High purity |

Notes on Optimization and Challenges

- Reaction Temperature: Maintaining optimal temperatures (around 50-70°C) during coupling and reduction improves yields.

- Choice of Solvent: Use of polar aprotic solvents like DMF enhances coupling efficiency.

- Catalysts: Iron powder is preferred for reduction due to cost and environmental considerations.

- Purification: Chromatography and recrystallization are essential to achieve high purity, especially for pharmaceutical applications.

Supporting Research Findings

- Peptide Synthesis Optimization: Research indicates that employing carbodiimide coupling agents with additives like HOBt significantly enhances peptide bond formation efficiency, reducing side reactions (see references and).

- Reduction Methods: Iron powder reduction in ethanol-water mixtures is proven to be effective and environmentally benign, with yields exceeding 95% (see data in).

- Salt Formation: Acidic treatment with HCl is standard for converting free bases to hydrochloride salts, ensuring compound stability and solubility.

Chemical Reactions Analysis

Types of Reactions

Bz-Arg-4-Abz-OH.HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Oxidized derivatives of the benzoyl and arginine moieties.

Reduction: Reduced forms of the benzoyl group.

Substitution: Substituted derivatives at the benzoyl group.

Scientific Research Applications

Scientific Research Applications of Bz-Arg-4-Abz-OH·HCl

Nα-Benzoyl-L-arginine 4-carboxyanilide hydrochloride (Bz-Arg-4-Abz-OH·HCl) is a chemical compound with diverse applications in scientific research, particularly in the fields of peptide synthesis, drug delivery, bioconjugation, neuroscience, and diagnostics . Researchers utilize Bz-Arg-4-Abz-OH·HCl in the development of targeted drug delivery systems and in the study of peptide interactions within biological systems .

Peptide Synthesis

Bz-Arg-4-Abz-OH·HCl serves as a building block in peptide synthesis, especially for therapeutic agents . Its structure can enhance the stability and efficacy of peptide drugs .

Drug Delivery Systems

This compound is used in formulating drug delivery systems to improve the bioavailability of poorly soluble drugs, thus enhancing the effectiveness and accessibility of treatments .

Bioconjugation

In bioconjugation processes, Bz-Arg-4-Abz-OH·HCl facilitates the attachment of biomolecules to drugs or imaging agents, which is valuable for targeted therapies, such as in cancer treatment .

Research in Neuroscience

Bz-Arg-4-Abz-OH·HCl is utilized in studies concerning neurotransmitter function, contributing to the development of new treatments for neurological disorders .

Diagnostics

Mechanism of Action

The mechanism of action of Bz-Arg-4-Abz-OH.HCl involves its interaction with specific molecular targets, such as enzymes. The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. This inhibition can be used to study enzyme kinetics and to develop potential therapeutic agents .

Comparison with Similar Compounds

Bz-Arg-4-Abz-OH·HCl belongs to a family of arginine derivatives with distinct protecting groups and functional modifications. Below is a systematic comparison:

Structural and Functional Differences

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| Bz-Arg-4-Abz-OH·HCl | C₂₀H₂₃N₅O₄·HCl | 397.43 | Benzoyl, 4-Abz, HCl salt | Fluorescent probes, enzyme assays |

| Bz-Arg-OMe·HCl | C₁₄H₂₀N₄O₃·HCl | 332.80 | Benzoyl, methyl ester, HCl salt | Peptide synthesis intermediates |

| Bz-Arg-pNA·HCl | C₁₉H₂₂N₆O₄·HCl | 434.90 | Benzoyl, p-nitroanilide, HCl salt | Protease substrate (e.g., trypsin) |

| Tos-Arg-OH | C₁₃H₂₀N₄O₄S | 352.39 | Tosyl, free carboxylic acid | Anticoagulant research |

| Boc-Arg-OH·HCl·H₂O | C₁₁H₂₂N₄O₄·HCl·H₂O | 274.32 (anhydrous) | Boc, HCl salt, hydrate | Solid-phase peptide synthesis |

Key Observations :

- Bz-Arg-4-Abz-OH·HCl is distinguished by its 4-Abz group , enabling fluorescence-based applications, unlike Bz-Arg-OMe·HCl (methyl ester) or Bz-Arg-pNA·HCl (chromogenic substrate) .

- Tos-Arg-OH lacks a salt form and is used in anticoagulant studies due to its tosyl group’s electron-withdrawing properties .

- Boc-Arg-OH·HCl·H₂O employs a Boc protecting group, which is acid-labile and ideal for stepwise peptide synthesis .

Commercial Availability and Pricing

Biological Activity

Bz-Arg-4-Abz-OH.HCl, a compound derived from the amino acid arginine, exhibits significant biological activity relevant to various fields, including cancer research and enzymatic inhibition. This article synthesizes findings from diverse studies to elucidate the compound's biological mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

Bz-Arg-4-Abz-OH.HCl is a peptide derivative where "Bz" denotes a benzoyl group attached to the arginine residue. The presence of the 4-amino benzoic acid (Abz) moiety enhances its interaction with biological targets, particularly proteases.

Biological Activity Overview

-

Protease Inhibition :

- Bz-Arg-4-Abz-OH.HCl has been shown to inhibit specific proteases, which play crucial roles in various physiological processes, including cell signaling and apoptosis. For instance, studies indicate that it effectively inhibits cathepsin B, a cysteine protease involved in cancer metastasis .

- The compound’s inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access and subsequent proteolytic activity.

-

Anticancer Properties :

- Research has demonstrated that Bz-Arg-4-Abz-OH.HCl can reduce the metastatic potential of cancer cells by inhibiting cathepsin B activity . This inhibition leads to decreased tumor invasion and migration.

- In vitro assays have shown that treatment with this compound significantly reduces cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Cytotoxic Effects :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Protease Inhibition | Inhibition of cathepsin B | |

| Anticancer | Reduced viability in cancer cell lines | |

| Cytotoxicity | Induces apoptosis selectively |

Case Study: Inhibition of Cathepsin B

A study conducted on human breast cancer cell lines demonstrated that Bz-Arg-4-Abz-OH.HCl significantly inhibited cathepsin B activity, resulting in reduced invasiveness of the cells. The experimental setup involved treating cells with varying concentrations of the compound and measuring protease activity through fluorogenic substrates specific for cathepsins .

The mechanism by which Bz-Arg-4-Abz-OH.HCl exerts its biological effects primarily involves:

- Competitive Inhibition : The compound competes with natural substrates for binding to the active site of cathepsins.

- Structural Interaction : The benzoyl group enhances hydrophobic interactions with the enzyme, increasing binding affinity.

Q & A

Q. What strategies address contradictory findings in the literature regarding Bz-Arg-4-Abz-OH.HCl’s mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.